N-cyclopentyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide
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Overview
Description
N-cyclopentyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide is a complex organic compound that features a piperazine ring substituted with a trifluoromethylphenyl group and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide typically involves multiple steps. One common approach is to start with the piperazine ring, which can be synthesized through the ring formation reaction between diamines and sulfonium triflates . The trifluoromethylphenyl group can be introduced via radical trifluoromethylation, a process that has seen significant advancements in recent years . The final step involves the acylation of the piperazine derivative with cyclopentyl acetic acid under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The piperazine ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield trifluoromethyl ketones, while reduction could produce various piperazine derivatives.
Scientific Research Applications
N-cyclopentyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can bind to various receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide: Similar structure but with a chloro group instead of a piperazine ring.
N-(4-cyano-3-trifluoromethylphenyl)methylacrylamide: Contains a cyano group and a methacrylamide moiety.
Uniqueness
N-cyclopentyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide is unique due to its combination of a piperazine ring and a trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-cyclopentyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O/c19-18(20,21)14-4-3-7-16(12-14)24-10-8-23(9-11-24)13-17(25)22-15-5-1-2-6-15/h3-4,7,12,15H,1-2,5-6,8-11,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBGWDLYYRMGHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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